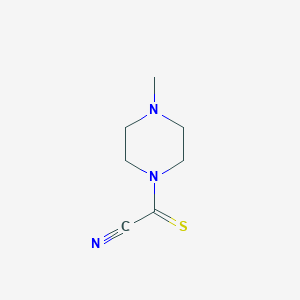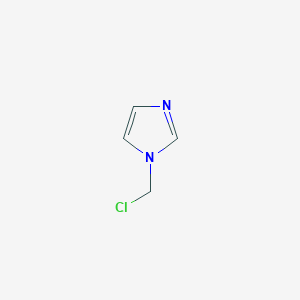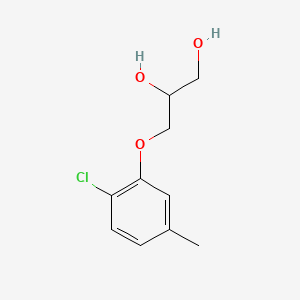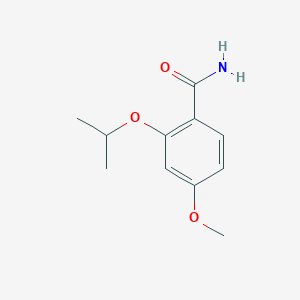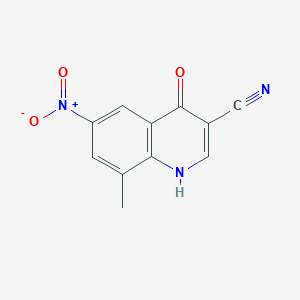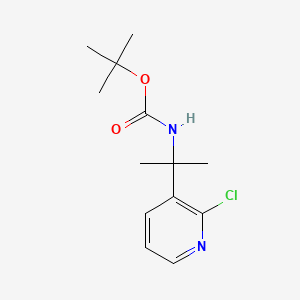
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation: Products include N-oxides.
Reduction: Products include amines.
Hydrolysis: Products include amines and carbon dioxide.
科学的研究の応用
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure but with a bromine atom instead of a chlorine atom.
Tert-butyl carbamate: Lacks the pyridine ring and has different reactivity and applications.
Uniqueness
Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate is unique due to the presence of both the tert-butyl carbamate group and the 2-chloropyridine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-chloropyridin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H19ClN2O2/c1-12(2,3)18-11(17)16-13(4,5)9-7-6-8-15-10(9)14/h6-8H,1-5H3,(H,16,17) |
InChIキー |
TXUOGVIVLAWHDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=C(N=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


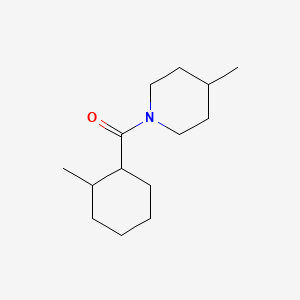
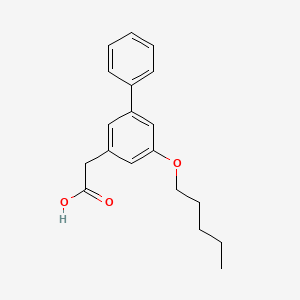
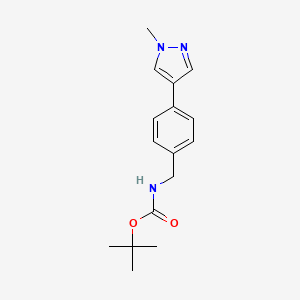
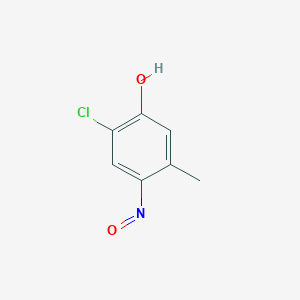
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
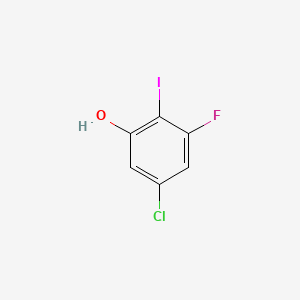
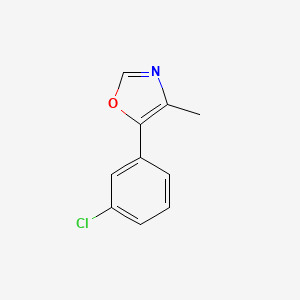
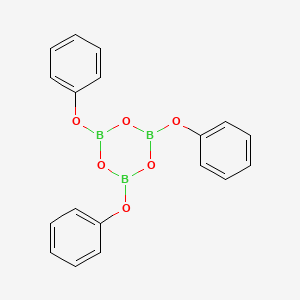
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
